![molecular formula C18H15N5OS B2408153 N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415527-39-6](/img/structure/B2408153.png)
N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Description
“N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide” is a complex organic compound. It contains an imidazo[2,1-b][1,3]thiazole moiety, which is a nitrogen and sulfur-containing heterocyclic compound . This class of compounds is known for its wide range of biological properties .
Synthesis Analysis
The synthesis of compounds with an imidazo[2,1-b][1,3]thiazole moiety can be achieved through various methods . For instance, one method involves the CuI-catalyzed Ullmann cross-coupling of 1,3-dihydro-2Himidazole-2-thione and 1,8-diiodonaphthalene . Another approach involves the synthesis of arylidenehydrazide compounds from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide .Molecular Structure Analysis
The molecular structure of compounds with an imidazo[2,1-b][1,3]thiazole moiety is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Compounds with an imidazo[2,1-b][1,3]thiazole moiety can undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with an imidazo[2,1-b][1,3]thiazole moiety can vary. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Mechanism of Action
The mechanism of action of compounds with an imidazo[2,1-b][1,3]thiazole moiety can vary depending on the specific compound and its biological target. For example, some compounds have been found to inhibit the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases .
Safety and Hazards
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-12(2)19-10-20-16(11)17(24)21-14-5-3-4-13(8-14)15-9-23-6-7-25-18(23)22-15/h3-10H,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSXNRILIHRULC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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